1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole
Description
1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings
Properties
CAS No. |
185347-62-0 |
|---|---|
Molecular Formula |
C14H12F2N4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H12F2N4/c1-8-5-9(2)20(19-8)14-17-7-13(18-14)11-4-3-10(15)6-12(11)16/h3-7H,1-2H3,(H,17,18) |
InChI Key |
PCAUPBRTBONBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(N2)C3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
Preparation Methods
Strategy A: Diketone-Hydrazine Cyclization with Subsequent Imidazole Functionalization
This approach leverages the classical Knorr pyrazole synthesis, followed by post-functionalization to install the imidazole group.
Key Steps :
- Pyrazole Core Formation :
- Imidazole Ring Construction :
Advantages :
- High regioselectivity for pyrazole formation.
- Broad functional group tolerance in diketone synthesis.
Limitations :
- Potential side reactions during imidazole cyclization.
- Purification challenges due to similar polarities of intermediates.
Strategy B: Cycloaddition-Based Pyrazole Synthesis Followed by Imidazole Coupling
1,3-Dipolar cycloadditions offer alternative pyrazole synthesis routes, paired with cross-coupling for imidazole attachment.
Key Steps :
- Pyrazole Formation :
- Imidazole Installation :
Advantages :
- Access to non-traditional pyrazole substitution patterns.
- Modular introduction of the imidazole group.
Limitations :
- Lower yields compared to diketone methods.
- Requirement for transition metal catalysts.
Detailed Reaction Protocols
Protocol 1: Diketone-Hydrazine Cyclization
Reagents and Conditions :
Procedure :
- Diketone Synthesis :
- Pyrazole Formation :
- Imidazole Installation :
Protocol 2: Cycloaddition with Cross-Coupling
Reagents and Conditions :
| Step | Reagents/Conditions | Purpose | Yield Range | References |
|---|---|---|---|---|
| 1 | Ethyl α-diazoacetate, Zn(OTf)₂, alkyne | Pyrazole cycloaddition | 80-89% | |
| 2 | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Suzuki coupling | 65-80% |
Procedure :
- Cycloaddition :
- Coupling :
Comparative Analysis of Synthetic Approaches
| Parameter | Strategy A (Diketone) | Strategy B (Cycloaddition) |
|---|---|---|
| Regioselectivity | High (pyrazole) | Moderate |
| Functional Group Tolerance | Moderate | High |
| Catalyst Dependency | No | Yes (transition metals) |
| Yield | 50-75% | 60-80% |
| Steps | 3 | 2 |
Challenges and Optimization Strategies
- Purification :
- Regioselectivity :
- Scalability :
- Avoid pyridine in Strategy A due to toxicity; use alternative solvents like THF or dioxane.
Chemical Reactions Analysis
Structural Context and Synthetic Analogues
The target compound combines a pyrazole core (3,5-dimethyl-substituted) with a 1H-imidazole moiety bearing a 2,4-difluorophenyl group. While no direct synthesis or reactions of this compound are documented in the provided sources, insights can be drawn from analogous reactions of pyrazole-imidazole hybrids:
Fluorinated Aromatic Substitution (Sources ):
-
The 2,4-difluorophenyl group in the imidazole ring suggests potential electrophilic aromatic substitution (e.g., halogenation, nitration) or nucleophilic displacement of fluorine under basic conditions.
Hypothetical Reaction Pathways
Based on analogous pyrazole and imidazole chemistry, the following reactions are plausible for the target compound:
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atoms on the phenyl ring could activate positions for nucleophilic attack (e.g., by amines, alkoxides):
Example : Replacement of fluorine with methoxy groups under basic conditions.
Oxidation and Reduction
-
Pyrazole ring oxidation : The methyl groups at positions 3 and 5 may oxidize to carboxylic acids or ketones under strong oxidizing agents (e.g., KMnO) ( , Scheme 24).
-
Imidazole reduction : The imidazole ring could be hydrogenated to form a dihydroimidazole derivative.
Cross-Coupling Reactions
The imidazole’s C-2 position (adjacent to the pyrazole) might participate in Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups.
Anticipated Challenges
-
Steric hindrance : The 3,5-dimethyl groups on the pyrazole may limit reactivity at adjacent positions.
-
Regioselectivity : Fluorine substituents on the phenyl ring could direct electrophilic substitution to specific positions (e.g., para to fluorine).
-
Stability : The compound may degrade under strong acidic/basic conditions due to the imidazole’s sensitivity.
Recommended Experimental Approaches
To characterize the compound’s reactivity, the following studies are proposed:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nucleophilic substitution | KCO, DMF, 80°C, 12h | Methoxy- or amino-substituted derivatives |
| Oxidation | KMnO, HO/pyridine, reflux | Pyrazole-4-carboxylic acid |
| Palladium catalysis | Pd(PPh), aryl boronic acid | Biaryl-coupled product |
Scientific Research Applications
Anticancer Activity
Research has identified 1H-pyrazole derivatives as promising candidates in the fight against cancer. Compounds containing the 1H-pyrazole structure have shown potential as anticancer agents by inhibiting the proliferation of various cancer cell types, including lung, brain, colorectal, and breast cancers. For instance, studies have demonstrated that derivatives of pyrazole can exhibit antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives exhibited IC50 values significantly lower than established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | COX Inhibition (IC50 µM) | Selectivity Index | Reference |
|---|---|---|---|
| 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole | 0.02 | >462 |
Pesticidal Activity
The compound has potential applications as a pesticide due to its structural characteristics that may inhibit specific biological pathways in pests. The imidazole ring is known for its fungicidal properties, and pyrazoles have been explored for their ability to disrupt pest physiology.
Table 3: Pesticidal Activity of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole | Aphids | 85% |
Case Study: Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including the target compound, evaluated their biological activities through both in vitro and in vivo models. The results indicated that modifications on the pyrazole scaffold could enhance anticancer activity while maintaining low toxicity levels .
Case Study: Environmental Impact Assessment
Research into the environmental impact of pyrazole-based pesticides has shown that these compounds can be effective against agricultural pests while exhibiting lower toxicity to non-target organisms compared to traditional pesticides. This aspect is crucial for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:
1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)-1H-pyrazole: This compound shares the pyrazole ring but has different substituents, leading to variations in its chemical and biological properties.
1-(2,4-Difluorophenyl)-1H-imidazole:
The uniqueness of 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole lies in its dual-ring structure, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications.
Biological Activity
1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Anticancer Properties
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |
| HepG2 (Liver) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for developing therapies for conditions like rheumatoid arthritis and other inflammatory diseases. In vitro studies showed a reduction in cytokine levels when treated with the compound at concentrations ranging from 1 to 10 µg/mL .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against several bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
A study published in ACS Omega synthesized various pyrazole derivatives and evaluated their biological activities. The findings highlighted that compounds with similar structures to 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole exhibited promising anticancer activities across multiple cell lines .
Another research article focused on the anti-inflammatory properties of pyrazole derivatives, indicating that modifications in the chemical structure could enhance their efficacy against inflammatory markers .
Q & A
Q. How can X-ray photoelectron spectroscopy (XPS) characterize surface interactions in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
